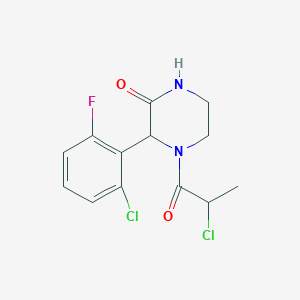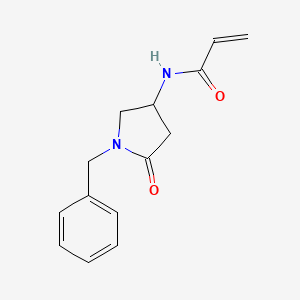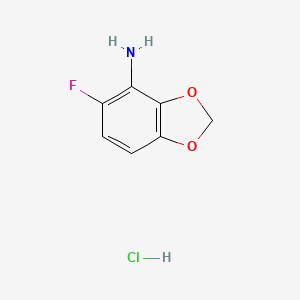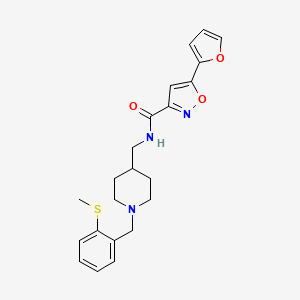
3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. CPP is a piperazine derivative that has been synthesized through various methods, and its mechanism of action and biochemical effects have been studied extensively.
作用機序
3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one has been shown to act as a dopamine receptor antagonist, specifically at the D2 receptor subtype. This results in a decrease in dopamine neurotransmission in the brain, which may be responsible for its potential antipsychotic effects. 3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one has also been shown to have an affinity for the serotonin transporter, which may contribute to its potential antidepressant effects.
Biochemical and Physiological Effects:
3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one has been shown to have various biochemical and physiological effects, including a decrease in dopamine neurotransmission in the brain, which may be responsible for its potential antipsychotic effects. 3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which may contribute to its potential antidepressant effects. Additionally, 3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one has been shown to have anxiolytic effects in animal models.
実験室実験の利点と制限
One advantage of using 3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one in lab experiments is its high affinity for dopamine receptors, which makes it a useful tool for studying dopamine neurotransmission in the brain. Additionally, 3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one has been shown to have a relatively low toxicity profile, which makes it a safer alternative to other dopamine receptor antagonists. However, one limitation of using 3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one is its low solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research involving 3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one, including further studies investigating its potential as an antipsychotic and antidepressant agent. Additionally, studies investigating the role of 3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one in addiction and drug abuse may provide valuable insights into the mechanisms underlying these disorders. Furthermore, studies investigating the potential use of 3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one as a ligand for imaging studies of the dopamine transporter may provide a valuable tool for studying dopamine neurotransmission in the brain.
合成法
3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one has been synthesized through various methods, including the reaction of 2-chloro-6-fluoroaniline with 2-chloropropionyl chloride in the presence of triethylamine and then reacting the resulting intermediate with piperazine. Another method involves the reaction of 2-chloro-6-fluoroaniline with 2-chloropropanoic acid in the presence of thionyl chloride, followed by the reaction with piperazine. The purity of 3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one can be improved through recrystallization from ethanol.
科学的研究の応用
3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one has been used in various scientific research applications, including as a ligand for imaging studies of the dopamine transporter in the brain. 3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one has also been studied for its potential as an antipsychotic agent, as it has been shown to have an affinity for dopamine receptors. Additionally, 3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one has been used in studies investigating the role of dopamine in addiction and drug abuse.
特性
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2FN2O2/c1-7(14)13(20)18-6-5-17-12(19)11(18)10-8(15)3-2-4-9(10)16/h2-4,7,11H,5-6H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKAOZYGXDEOTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCNC(=O)C1C2=C(C=CC=C2Cl)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)butyramide](/img/structure/B2709830.png)
![2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)

![9-(2,5-dimethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2709835.png)


![2-Cyclopropyl-4-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2709841.png)

![N-(3-chloro-4-fluorophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2709847.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2709848.png)

![2-(3-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2709851.png)
![5-chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B2709853.png)